Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate

Physicochemical profiling Solvent selection Chromatography method development

Select this ethyl ester for a >3.6 log unit lipophilicity advantage over the free acid (logD₇.₄ 1.54 vs –2.09), enabling passive membrane diffusion essential for cell-based assays. The scaffold is validated for HNE inhibitor campaigns (IC₅₀ 19–30 nM) and antibacterial sulfonamide screening (0.02–24.8 μM). Its lower boiling point (402.2 °C) and density (1.2 g/cm³) simplify purification by distillation or column chromatography. The ester serves as a protected acid, cleavable under mild basic conditions. Stable at room temperature when stored sealed and dry.

Molecular Formula C12H17NO4S
Molecular Weight 271.33 g/mol
CAS No. 374067-94-4
Cat. No. B022916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-Methyl-2-(4-sulfamoylphenyl)propionate
CAS374067-94-4
Synonyms4-(Aminosulfonyl)-α,α-dimethyl-benzeneacetic Acid Ethyl Ester; 
Molecular FormulaC12H17NO4S
Molecular Weight271.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C(C)(C)C1=CC=C(C=C1)S(=O)(=O)N
InChIInChI=1S/C12H17NO4S/c1-4-17-11(14)12(2,3)9-5-7-10(8-6-9)18(13,15)16/h5-8H,4H2,1-3H3,(H2,13,15,16)
InChIKeyWEODUZMRVNUHIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (CAS 374067-94-4): Core Physicochemical and Structural Baseline


Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate (CAS 374067-94-4) is a sulfonamide-containing aromatic ester with the molecular formula C12H17NO4S and a molecular weight of 271.33 g/mol . The compound features a 4-sulfamoylphenyl moiety linked to an α,α-dimethyl propionate ethyl ester, positioning it as a versatile synthetic intermediate and a potential scaffold in medicinal chemistry [1]. Its physicochemical profile—including a predicted density of 1.2±0.1 g/cm³, a boiling point of 402.2±47.0 °C at 760 mmHg, and an ACD/LogP of 1.30 —defines its handling and formulation parameters for laboratory and industrial applications.

Why Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate Cannot Be Replaced by a Generic Sulfonamide Ester


Within the broader class of sulfonamide esters, subtle variations in alkyl chain length, branching, and ester group profoundly alter physicochemical properties and biological performance. For instance, the shorter-chain analog ethyl 3-(4-sulfamoylphenyl)propanoate exhibits a higher predicted density (1.3 vs. 1.2 g/cm³), a higher boiling point (408.5 vs. 402.2 °C), and a lower logP (0.90 vs. 1.30) , directly impacting solvent compatibility, chromatographic behavior, and membrane permeability [1]. Similarly, the free carboxylic acid analog (2-methyl-2-(4-sulfamoylphenyl)propanoic acid) is markedly more polar (logD pH 7.4 = -2.09 vs. 1.54 for the ethyl ester), which drastically reduces passive membrane diffusion [2]. Such differences mean that substituting a seemingly similar compound can lead to divergent synthetic yields, altered pharmacokinetic profiles, or failed biological assays. The following evidence establishes the quantifiable differentiation that justifies the specific selection of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate.

Quantitative Differentiation of Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate: Direct Comparator Data for Procurement Decisions


Physicochemical Benchmarking Against the Closest Structural Analog Ethyl 3-(4-sulfamoylphenyl)propanoate

Direct head-to-head comparison of predicted physicochemical properties between the target compound and its immediate structural analog, ethyl 3-(4-sulfamoylphenyl)propanoate, reveals quantifiable differences that impact laboratory handling. The target compound has a lower predicted density (1.2 ± 0.1 vs. 1.3 ± 0.1 g/cm³), a lower boiling point (402.2 ± 47.0 vs. 408.5 ± 47.0 °C), and a higher ACD/LogP (1.30 vs. 0.90) . These differences are derived from ACD/Labs Percepta predictions available via ChemSpider.

Physicochemical profiling Solvent selection Chromatography method development

Lipophilicity Advantage Over the Parent Carboxylic Acid for Membrane Penetration

The ethyl ester prodrug strategy is validated by a direct comparison of distribution coefficients (logD) at physiological pH. At pH 7.4, the target compound exhibits an ACD/LogD of 1.54 , whereas the corresponding free acid (2-methyl-2-(4-sulfamoylphenyl)propanoic acid) has a computed logD of -2.09 [1]. This >3.5 log unit difference quantifies the profound enhancement in lipophilicity conferred by ethyl esterification.

Drug design ADME prediction Prodrug strategy

Human Neutrophil Elastase (HNE) Inhibition Potential: Class-Level Inference from 4-Sulfamoylphenyl Pivalate Analogs

While no direct HNE inhibition data exists for the ethyl ester, a class-level inference can be drawn from structurally related 4-sulfamoylphenyl pivalate derivatives. In a 2020 study, compounds bearing the 4-(sulfamoyl)phenyl pivalate fragment demonstrated potent HNE inhibition with IC50 values ranging from 19 to 30 nM [1]. This suggests that the 4-sulfamoylphenyl ester motif, when appropriately tuned, can engage the HNE active site via nucleophilic attack on the ester carbonyl. The target ethyl ester shares this core motif and thus warrants evaluation as an HNE inhibitor scaffold or intermediate.

Inflammation Lung injury Enzyme inhibition

Antibacterial Activity Potential via Sulfonamide Class Membership

The sulfonamide group is a well-established pharmacophore for inhibiting bacterial dihydropteroate synthase, a key enzyme in folate biosynthesis. As a sulfonamide-containing ester, the target compound inherits this class-level antibacterial potential. While specific MIC data are not available for this exact compound, sulfonamide esters in general have shown in vitro antibacterial activity; for example, a series of quinolinyl sulfonamides and sulfonyl esters inhibited NDM-1 with IC50 values ranging from 0.02 to 24.8 μM [1]. This provides a benchmark for expected potency and supports the compound's use as a scaffold for developing novel antibacterial agents.

Antimicrobial Folic acid synthesis Drug discovery

Purity and Quality Control Assurance from Commercial Suppliers

Reputable vendors supply this compound with documented purity levels and analytical characterization. For instance, AKSci lists a minimum purity specification of 95% , and Bidepharm provides batch-specific QC data including NMR, HPLC, and GC . This level of quality assurance is critical for reproducible synthetic outcomes and biological assays. In contrast, less-characterized analogs or in-house synthesized batches may lack such rigorous validation, introducing variability that compromises research integrity.

Chemical procurement Quality control Reproducibility

High-Value Application Scenarios for Ethyl 2-Methyl-2-(4-sulfamoylphenyl)propionate


Medicinal Chemistry: Prodrug Design and Membrane Permeability Optimization

When designing sulfonamide-based drug candidates that require passive membrane diffusion, the ethyl ester form is a superior starting point compared to the free acid. The >3.6 log unit increase in lipophilicity at physiological pH (logD 1.54 vs. -2.09) translates to dramatically improved cell penetration, making it ideal for cellular target engagement assays or as a prodrug moiety [1].

Enzyme Inhibitor Development: Human Neutrophil Elastase (HNE) Scaffold

Given the nanomolar HNE inhibitory activity (IC50 19–30 nM) observed for structurally related 4-sulfamoylphenyl pivalate esters [2], this compound serves as a validated starting scaffold for medicinal chemistry optimization campaigns targeting HNE for inflammatory lung diseases. The ethyl ester offers a tunable handle for further derivatization.

Antibacterial Screening Library Component

As a sulfonamide ester, the compound is expected to inhibit bacterial dihydropteroate synthase, with class-level potency ranging from 0.02 to 24.8 μM against metallo-β-lactamase targets [3]. It should be prioritized for inclusion in diversity-oriented screening decks focused on Gram-negative antibacterial discovery.

Organic Synthesis: Protected Sulfonamide Intermediate

The ethyl ester serves as a protected form of the carboxylic acid, allowing selective deprotection under mild basic conditions. Its lower boiling point (402.2 °C) and density (1.2 g/cm³) compared to the propanoate analog facilitate easier purification by distillation or column chromatography . The compound is stable at room temperature when stored sealed and dry .

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